molecular formula C20H4Br14 B14467251 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) CAS No. 66217-06-9

1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)

Cat. No.: B14467251
CAS No.: 66217-06-9
M. Wt: 1362.9 g/mol
InChI Key: KIYSORNBQNBBJM-UHFFFAOYSA-N
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Description

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is a brominated aromatic compound known for its flame-retardant properties. This compound is utilized in various industrial applications to enhance the fire resistance of materials, particularly in polymers and textiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) typically involves the bromination of precursor aromatic compounds. One common method includes the bromination of xylene derivatives in the presence of bromine and a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out under controlled temperatures, often cooled to 0-3°C, to ensure the formation of the desired brominated product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination reactions. The process includes the addition of bromine and a catalyst to a reaction vessel containing the precursor compound. The reaction mixture is then heated and stirred for several hours to achieve complete bromination. The final product is purified through crystallization or distillation to obtain high-purity 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can include nucleophilic aromatic substitution, where nucleophiles replace bromine atoms on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures to facilitate the substitution process .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, the reaction with hydroxide ions can produce hydroxylated derivatives, while reactions with amines can yield aminated products .

Scientific Research Applications

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) has several scientific research applications:

Mechanism of Action

The flame-retardant mechanism of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction helps to quench the flame and reduce the overall flammability of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is unique due to its high bromine content and specific molecular structure, which provides superior flame-retardant properties compared to other compounds. Its ability to undergo various substitution reactions also makes it versatile for different applications .

Properties

CAS No.

66217-06-9

Molecular Formula

C20H4Br14

Molecular Weight

1362.9 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[[2,3,5,6-tetrabromo-4-[(2,3,4,5,6-pentabromophenyl)methyl]phenyl]methyl]benzene

InChI

InChI=1S/C20H4Br14/c21-7-3(1-5-11(25)15(29)19(33)16(30)12(5)26)8(22)10(24)4(9(7)23)2-6-13(27)17(31)20(34)18(32)14(6)28/h1-2H2

InChI Key

KIYSORNBQNBBJM-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)Br)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br

Origin of Product

United States

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